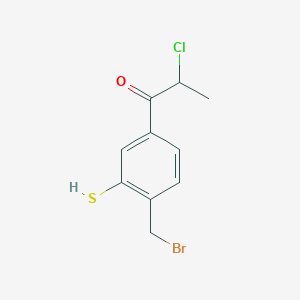
1-(4-(Bromomethyl)-3-mercaptophenyl)-2-chloropropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Bromomethyl)-3-mercaptophenyl)-2-chloropropan-1-one is an organic compound that features a bromomethyl group, a mercapto group, and a chloropropanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-3-mercaptophenyl)-2-chloropropan-1-one typically involves multiple steps. One common method starts with the bromination of 4-methyl-3-mercaptophenyl, followed by a Friedel-Crafts acylation to introduce the chloropropanone group. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors can also enhance the efficiency of the production process .
化学反应分析
Types of Reactions
1-(4-(Bromomethyl)-3-mercaptophenyl)-2-chloropropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.
Addition Reactions: The chloropropanone moiety can undergo addition reactions with nucleophiles
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like ethanol.
Oxidation: Reagents such as hydrogen peroxide or iodine can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation: Disulfides are formed from the oxidation of the mercapto group.
Reduction: Thiols are formed from the reduction of the mercapto group.
科学研究应用
1-(4-(Bromomethyl)-3-mercaptophenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1-(4-(Bromomethyl)-3-mercaptophenyl)-2-chloropropan-1-one involves its interaction with various molecular targets. The bromomethyl group can alkylate nucleophilic sites in biomolecules, while the mercapto group can form covalent bonds with thiol groups in proteins. These interactions can disrupt normal cellular functions and lead to biological effects .
相似化合物的比较
Similar Compounds
- 4-(Bromomethyl)benzoic acid methyl ester
- 2-Bromomethyl-1,3-dioxolane
- Bromoacetaldehyde ethylene acetal
Comparison
1-(4-(Bromomethyl)-3-mercaptophenyl)-2-chloropropan-1-one is unique due to the presence of both a bromomethyl and a mercapto group, which allows it to participate in a wider range of chemical reactions compared to similar compounds.
属性
分子式 |
C10H10BrClOS |
|---|---|
分子量 |
293.61 g/mol |
IUPAC 名称 |
1-[4-(bromomethyl)-3-sulfanylphenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H10BrClOS/c1-6(12)10(13)7-2-3-8(5-11)9(14)4-7/h2-4,6,14H,5H2,1H3 |
InChI 键 |
OVWKLLPTRPPMNB-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1=CC(=C(C=C1)CBr)S)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















